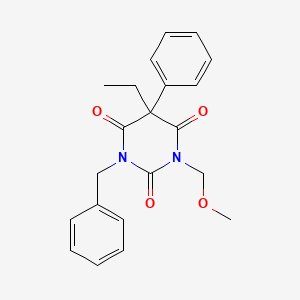

1-Benzyl-3-methoxymethyl-5-ethyl-5-phenylbarbituric acid

Description

Key Principles of N-Substitution

Acidity and Ionization :

Active barbiturates require partial ionization (40%–60%) to traverse the BBB. Substitutions at N1 and N3 modulate acidity; for example, alkyl groups reduce ionization, enhancing lipophilicity. In 1-benzyl-3-methoxymethyl-5-ethyl-5-phenylbarbituric acid , the benzyl (aromatic) and methoxymethyl (ether) groups at N1 and N3 lower acidity, favoring unionized forms that penetrate neuronal membranes.Lipid Solubility :

Optimal partition coefficients (log P) balance CNS penetration and metabolic clearance. Branched or unsaturated C5 substituents—such as the ethyl-phenyl groups in the subject compound—increase lipid solubility, shortening duration of action due to faster hepatic oxidation.Receptor Interactions :

N-substitutions influence binding to GABAA receptors. Bulky groups like benzyl may enhance affinity for specific receptor subunits, potentiating sedative or anticonvulsant effects.

Structural Modifications and Bioactivity

Table 1 summarizes the impact of substitutions on barbiturate pharmacology, using 1-benzyl-3-methoxymethyl-5-ethyl-5-phenylbarbituric acid as a case study:

These modifications exemplify how strategic substitutions align with SAR principles to optimize therapeutic potential. For instance, the ethyl-phenyl combination at C5 provides a total of eight carbon atoms, within the optimal range (6–10) for hypnotic activity, while aromaticity may confer additional binding interactions.

Contemporary Applications

Recent studies highlight barbituric acid derivatives in anticancer research. For example, s-triazine hydrazone derivatives incorporating thiobarbiturates exhibit antiproliferative activity against tumor cells. The subject compound’s benzyl and phenyl groups may similarly enable intercalation or enzyme inhibition, underscoring the versatility of barbiturate scaffolds in modern drug design.

Properties

CAS No. |

50884-87-2 |

|---|---|

Molecular Formula |

C21H22N2O4 |

Molecular Weight |

366.4 g/mol |

IUPAC Name |

1-benzyl-5-ethyl-3-(methoxymethyl)-5-phenyl-1,3-diazinane-2,4,6-trione |

InChI |

InChI=1S/C21H22N2O4/c1-3-21(17-12-8-5-9-13-17)18(24)22(14-16-10-6-4-7-11-16)20(26)23(15-27-2)19(21)25/h4-13H,3,14-15H2,1-2H3 |

InChI Key |

BBSUQZIHNMFPSH-UHFFFAOYSA-N |

Canonical SMILES |

CCC1(C(=O)N(C(=O)N(C1=O)COC)CC2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Biological Activity

1-Benzyl-3-methoxymethyl-5-ethyl-5-phenylbarbituric acid is a derivative of barbituric acid, a class of compounds known for their sedative and anticonvulsant properties. This article examines the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be structurally represented as follows:

It features a benzyl group, a methoxymethyl group, and ethyl and phenyl substituents on the barbituric acid core. These structural modifications are crucial for its biological activity.

Anticonvulsant Properties

Research indicates that derivatives of barbituric acid exhibit significant anticonvulsant activity. For instance, studies have shown that similar compounds can effectively reduce seizure activity in various animal models.

- ED50 Values : The effective dose (ED50) for anticonvulsant activity against maximal electroshock has been reported to be approximately 100 mg/kg in animal studies, demonstrating its potency compared to traditional anticonvulsants like phenobarbital .

Sedative Effects

Barbiturates are traditionally known for their sedative effects. However, specific derivatives have been designed to minimize these effects while retaining anticonvulsant properties.

- Hypnotic Activity : The compound exhibits minimal hypnotic activity at therapeutic doses, making it a favorable candidate for patients requiring seizure control without sedation .

The biological activity of 1-Benzyl-3-methoxymethyl-5-ethyl-5-phenylbarbituric acid is primarily attributed to its interaction with the GABA_A receptor, enhancing inhibitory neurotransmission in the central nervous system.

- GABA_A Receptor Modulation : The compound acts as a positive allosteric modulator at the GABA_A receptor, increasing the duration of chloride ion channel opening and thus enhancing inhibitory postsynaptic potentials.

- Neuroprotective Effects : Some studies suggest that barbiturate derivatives may offer neuroprotective benefits by reducing excitotoxicity in neuronal tissues during seizures .

Case Studies and Research Findings

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key Observations :

Pharmacological Implications

- Sedative-Hypnotic Activity: 5-Ethyl-5-phenyl derivatives (e.g., phenobarbital analogs) are historically used as anticonvulsants, but the 3-methoxymethyl group in the target compound may reduce CNS depressant effects due to altered steric interactions with GABA receptors .

Preparation Methods

Preparation of 5-Ethyl-5-phenylbarbituric Acid Core

The key intermediate, 5-ethyl-5-phenylbarbituric acid , is prepared via condensation of α-ethyl-α-phenylmalonate with urea in the presence of sodium methylate in methanol solution. This process is well-documented in Chinese patent CN102311394B and involves the following steps:

- Step A: Sodium methylate (29–31% w/w in methanol) is warmed with ethyl acetate to remove free alkali, followed by the addition of α-ethyl-α-phenylmalonate and urea. The reaction mixture is refluxed with distillation of ethanol at 85–110 °C until completion, forming the sodium salt of 5-ethyl-5-phenylbarbituric acid.

- Step B: Acidification of the reaction mixture with hydrochloric acid to pH 3–4 precipitates the crude barbituric acid, which is then filtered and washed.

- Step C: The crude product is recrystallized from aqueous ethanol (ethanol:water volume ratio 1:1 to 1:2) with activated carbon decolorization, filtration, crystallization, and drying to yield pure 5-ethyl-5-phenylbarbituric acid.

Table 1: Typical Reaction Conditions for 5-Ethyl-5-phenylbarbituric Acid Preparation

| Parameter | Range / Value | Notes |

|---|---|---|

| Sodium methylate concentration | 29–31% w/w in methanol | Ensures optimal reactivity |

| Molar ratio (malonate:NaMeO:urea) | 1 : 1.5–2.5 : 1.8–2.8 | Critical for yield and purity |

| Reaction temperature | 85–110 °C | Controlled distillation reflux |

| Acidification pH | 3–4 | For precipitation of crude product |

| Recrystallization solvent ratio | Ethanol:water = 1:1 to 1:2 | With activated carbon for decolorization |

| Yield | ~90% (varies by batch) | High yield with stable process |

This method offers advantages such as mild reaction conditions, high yield, low by-product formation, and suitability for industrial scale-up.

Alkylation to Obtain 1-Benzyl-3-methoxymethyl Substituted Barbituric Acid

The introduction of the 1-benzyl and 3-methoxymethyl groups onto the barbituric acid core is achieved through selective alkylation of the nitrogen atoms at positions 1 and 3. This is typically performed by reacting the sodium salt of the barbituric acid with appropriate alkyl halides in polar aprotic solvents.

- Preparation of Sodium Salt: The barbituric acid is converted into its sodium salt by treatment with sodium hydroxide or sodium hydride in solvents such as dimethylformamide (DMF).

- Alkylation Step: Sequential or simultaneous alkylation is carried out using benzyl chloride (or benzyl bromide) for the N1 position and chloromethyl methyl ether (or methoxymethyl chloride) for the N3 position.

Example from US Patent US3920686A:

- Sodium barbital (sodium salt of 5-ethyl-5-phenylbarbituric acid) is suspended in DMF.

- Chloromethyl methyl ether is added gradually with stirring at room temperature or slightly elevated temperatures.

- The reaction proceeds for several hours to yield 3-methoxymethyl substituted product.

- For benzylation, benzyl chloride is used under similar conditions.

- The product is isolated by precipitation in water, extraction, and purification.

This method allows for controlled mono- or di-substitution, depending on stoichiometry and reaction conditions.

Summary of Preparation Methodology

| Step | Description | Key Reagents and Conditions | Outcome |

|---|---|---|---|

| 1 | Synthesis of 5-ethyl-5-phenylbarbituric acid | α-Ethyl-α-phenylmalonate, urea, sodium methylate in methanol, reflux with ethanol distillation, acidification with HCl | Pure 5-ethyl-5-phenylbarbituric acid (core) |

| 2 | Formation of sodium salt | Sodium hydroxide or sodium hydride in DMF or methanol | Sodium salt of barbituric acid |

| 3 | Alkylation at N1 and N3 positions | Benzyl chloride (for N1), chloromethyl methyl ether (for N3), DMF, room temperature to 110 °C, several hours | 1-Benzyl-3-methoxymethyl-5-ethyl-5-phenylbarbituric acid |

| 4 | Purification | Precipitation, extraction, recrystallization from solvents (ethanol/water, ethyl acetate, etc.) | High purity final compound |

Research Findings and Process Advantages

- The preparation of the barbituric acid core via the condensation of α-ethyl-α-phenylmalonate with urea under sodium methylate catalysis is well-established and industrially scalable with high yield and low waste production.

- Alkylation using chloromethyl methyl ether and benzyl chloride in polar aprotic solvents like DMF provides selective substitution at nitrogen atoms with good control over reaction conditions and product purity.

- Recrystallization and purification steps are critical for removing impurities and achieving the desired crystalline form, often involving mixed solvent systems and activated carbon decolorization.

- The overall synthetic route is efficient, cost-effective, and amenable to scale-up, with mild reaction conditions and manageable waste streams.

Q & A

Q. What are the recommended synthetic routes for 1-Benzyl-3-methoxymethyl-5-ethyl-5-phenylbarbituric acid, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves sequential alkylation of the barbituric acid core. For example, the N1-benzyl group can be introduced via nucleophilic substitution using benzyl chloride under alkaline conditions (e.g., NaOH), followed by methoxymethylation at the N3 position using methoxymethyl chloride. The 5-ethyl-5-phenyl substituents are introduced via condensation reactions with ethyl-phenyl ketone derivatives. Optimization Tips :

- Use anhydrous conditions and inert gas (N₂/Ar) to prevent hydrolysis of reactive intermediates .

- Monitor reaction progress via TLC or HPLC to minimize side products like tetra-alkylated byproducts .

- Purify via recrystallization (e.g., ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) .

Q. How should researchers characterize the structural purity of this compound, and what analytical techniques are most effective?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions (e.g., benzyl CH₂ at δ 4.5–5.0 ppm, methoxymethyl OCH₃ at δ 3.3–3.5 ppm) .

- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>98%) and resolve isomers .

- Mass Spectrometry (MS) : ESI-MS or HRMS verifies molecular weight (e.g., C₁₉H₂₀N₂O₄: expected [M+H]⁺ = 353.15) .

Q. What are the solubility and stability profiles of this compound under various experimental conditions?

- Methodological Answer :

- Solubility : Limited aqueous solubility (≈0.1 mg/mL in water at 25°C); enhanced in polar aprotic solvents (e.g., DMSO, DMF) or ethanol .

- Stability : Hydrolytically sensitive at extreme pH (avoid >pH 9). Store at –20°C in desiccated, amber vials to prevent photodegradation .

- Compatibility : Avoid metal ions (e.g., Fe³⁺, Cu²⁺) that may catalyze decomposition .

Q. What safety protocols are critical during handling and storage?

- Methodological Answer :

- Use PPE (gloves, goggles) to avoid dermal/ocular exposure; methoxymethyl groups may release formaldehyde upon degradation .

- Store in sealed containers under inert gas; monitor for crystalline stability (polymorphism risks) .

- Dispose of waste via approved chemical protocols (e.g., incineration for halogen-free organics) .

Advanced Research Questions

Q. How can researchers mitigate unexpected intramolecular isomerization during synthesis?

- Methodological Answer : Isomerization (e.g., lactam/lactone formation) is common in N-alkylated barbiturates. Strategies include:

- Low-Temperature Reactions : Perform alkylation below 0°C to suppress rearrangement .

- Protecting Groups : Use tert-butoxycarbonyl (Boc) groups to block reactive amines during functionalization .

- Post-Synthesis Analysis : Employ 2D NMR (COSY, NOESY) to detect structural anomalies .

Q. How does the 3-methoxymethyl group influence physicochemical properties compared to unsubstituted analogs?

- Methodological Answer :

- Lipophilicity : Increases logP by ≈0.5–1.0 units, enhancing blood-brain barrier penetration (relevant for CNS-targeted studies) .

- Metabolic Stability : Methoxymethyl groups resist hepatic CYP450 oxidation better than hydroxylated analogs .

- Crystallinity : Reduces melting point (mp ≈ 120–130°C vs. 150°C for 5-ethyl-5-phenyl derivatives), affecting formulation .

Q. What strategies optimize enantiomeric resolution for chiral derivatives of this compound?

- Methodological Answer :

- Chiral Chromatography : Use amylose- or cellulose-based chiral columns (e.g., Chiralpak AD-H) with hexane/isopropanol gradients .

- Derivatization : Convert to diastereomers via Schiff base formation (e.g., with L-proline) for easier separation .

- Crystallization : Screen chiral co-crystals with tartaric acid or camphorsulfonic acid .

Q. How can computational modeling predict drug-receptor interactions for this barbiturate derivative?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding to GABAₐ receptor subunits (e.g., α1β2γ2). Focus on hydrophobic pockets accommodating phenyl/ethyl groups .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes .

- QSAR Models : Corolate substituent electronegativity (e.g., Hammett σ values) with hypnotic activity .

Key Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.